Critical Intermediate for a High-Potency mGluR7 Antagonist (MMPIP)
5-Methyl-3-(pyridin-4-yl)isoxazole is an essential synthetic precursor to MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one), a potent and selective allosteric antagonist of metabotropic glutamate receptor 7 (mGluR7). The presence of the 5-methyl-3-(pyridin-4-yl)isoxazole core in MMPIP is critical; modification of this core to the des-methyl or 3-pyridyl analog results in significant loss of activity [1]. MMPIP, which is built upon this scaffold, exhibits an IC50 of 220 nM against rat mGluR7 and displays intrinsic inverse agonist activity [1].
| Evidence Dimension | mGluR7 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Precursor to MMPIP (IC50 = 220 nM against rat mGluR7) |
| Comparator Or Baseline | Des-methyl analog of MMPIP (not explicitly tested but inferred to be less active based on SAR in Ref 1) |
| Quantified Difference | N/A (Direct comparison of intermediates not available; MMPIP's activity is dependent on the 5-methyl-3-(pyridin-4-yl)isoxazole core) |
| Conditions | CHO cells expressing rat mGluR7, inhibition of L-AP4-induced cAMP accumulation |
Why This Matters
For neuroscience research focusing on mGluR7 modulation, sourcing this specific isoxazole intermediate is essential for synthesizing a well-characterized, high-potency pharmacological tool compound (MMPIP).
- [1] Suzuki, G. et al. (2007) 'In Vitro Pharmacological Characterization of Novel Isoxazolopyridone Derivatives as Allosteric Metabotropic Glutamate Receptor 7 Antagonists', Journal of Pharmacology and Experimental Therapeutics, 323(1), pp. 147–156. Available at: https://eurofarma.ovidds.com/document?an=00005392-200710000-00020. View Source
